2-(tert-Butyl)thiazole-4-carboxamide
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Overview
Description
2-(tert-Butyl)thiazole-4-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a tert-butyl group at the 2-position and a carboxamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(tert-Butyl)thiazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Amino-thiazole-4-carboxamide: Shares the thiazole core but with an amino group instead of a tert-butyl group.
2-(tert-Butyl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 2-(tert-Butyl)thiazole-4-carboxamide is unique due to the presence of both the tert-butyl and carboxamide groups, which confer specific chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11) |
InChI Key |
XDGSHTNLCHSQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)N |
Origin of Product |
United States |
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